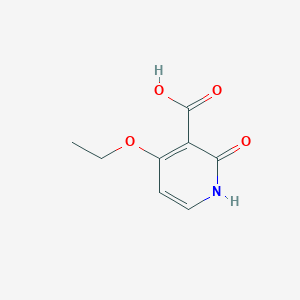![molecular formula C9H10FN B13657949 (4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-fluorobicyclo[420]octa-1,3,5-trien-7-yl}methanamine is a unique chemical compound characterized by its bicyclic structure and the presence of a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be achieved through a rhodium(I)-catalyzed reaction of terminal aryl alkynes . The fluorine atom is then introduced via electrophilic fluorination, and the methanamine group is added through a reductive amination process.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Applications De Recherche Scientifique
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of {4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the bicyclic structure provides rigidity, facilitating selective interactions. The methanamine group is crucial for the compound’s bioactivity, enabling it to participate in hydrogen bonding and other interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness
{4-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine stands out due to its unique bicyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C9H10FN |
|---|---|
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
(4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine |
InChI |
InChI=1S/C9H10FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3,5,11H2 |
Clé InChI |
GYCQVPATIRKHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C1C=CC(=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)




![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)





